tert-Butyl(diéthoxyméthyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

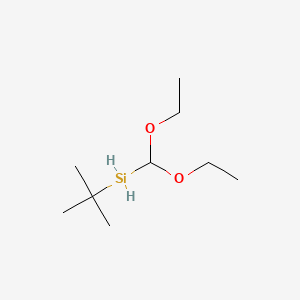

tert-Butyl(diethoxymethyl)silane: is an organosilicon compound that features a tert-butyl group, a diethoxymethyl group, and a silicon atom. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.

Applications De Recherche Scientifique

Chemistry: tert-Butyl(diethoxymethyl)silane is widely used as a protecting group in organic synthesis. It helps protect sensitive alcohol and amine groups during multi-step synthetic processes .

Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of protein and enzyme functions .

Medicine: tert-Butyl(diethoxymethyl)silane is employed in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs .

Industry: In the industrial sector, it is used in the production of low-dielectric polyimide films, which are essential in the microelectronics industry for their excellent thermal and mechanical properties .

Mécanisme D'action

Target of Action

Tert-Butyl(diethoxymethyl)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2 , and plays a crucial role in the synthesis of complex organic molecules .

Mode of Action

This compound acts as a coupling agent and initiator . It forms bonds with its target substrates, facilitating the formation of complex structures. The exact nature of these interactions depends on the specific substrates involved .

Biochemical Pathways

It’s known that this compound plays a significant role in the synthesis of complex organic molecules . It’s also used in the modification of nano-TiO2 , suggesting it may influence pathways related to material science and nanotechnology.

Result of Action

The primary result of Tert-Butyl(diethoxymethyl)silane’s action is the formation of complex organic structures . It’s used as a coupling agent and initiator, facilitating the formation of bonds between different substrates . This can lead to the synthesis of complex organic molecules or the modification of materials like nano-TiO2 .

Action Environment

The efficacy and stability of Tert-Butyl(diethoxymethyl)silane can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its reactivity and stability. Therefore, it’s typically used under controlled conditions to prevent unwanted reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl(diethoxymethyl)silane can be synthesized through the reaction of tert-butylchlorodimethylsilane with diethoxymethylsilane in the presence of a Lewis acid catalyst. The reaction typically occurs at temperatures ranging from 35 to 45°C .

Industrial Production Methods: In industrial settings, tert-butyl(diethoxymethyl)silane is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of structured ceramic or glass filling materials in rectifying towers helps achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl(diethoxymethyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ozone can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens or other electrophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes and silanols.

Substitution: Various substituted silanes depending on the electrophile used.

Comparaison Avec Des Composés Similaires

- Trimethylsilyl chloride

- Triethylsilyl chloride

- tert-Butyldimethylsilyl chloride

Comparison: tert-Butyl(diethoxymethyl)silane is unique due to its combination of tert-butyl and diethoxymethyl groups, which provide both steric hindrance and stability. This makes it more effective as a protecting group compared to trimethylsilyl chloride and triethylsilyl chloride, which offer less steric protection .

Activité Biologique

tert-Butyl(diethoxymethyl)silane (TBDMS) is a silane compound with potential applications in organic synthesis and materials science. Its biological activity, while less explored than its chemical properties, presents interesting avenues for research, particularly in the context of drug development and biochemical applications. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with TBDMS.

- Molecular Formula : C₉H₂₂O₂Si

- Average Mass : 190.36 g/mol

- Structure : TBDMS features a tert-butyl group attached to a silane backbone with two ethoxy groups and a methyl group, influencing its reactivity and interaction with biological systems .

Biological Activity Overview

The biological activity of TBDMS can be categorized into several key areas:

2. Enzyme Inhibition

Silanes, including TBDMS, have been investigated for their ability to inhibit specific enzymes. For instance, compounds structurally related to TBDMS have been reported to inhibit methyltransferases involved in cancer progression. This suggests that TBDMS may also hold potential as an inhibitor for similar targets, although direct evidence is still needed .

3. Cell Proliferation and Differentiation

There is emerging evidence that silanes can influence cell proliferation and differentiation pathways. Compounds that modify cellular signaling or gene expression may lead to therapeutic applications in regenerative medicine or cancer treatment .

Case Studies

Several studies highlight the potential biological applications of silane compounds similar to TBDMS:

- Study on METTL3 Inhibition : A study demonstrated that certain silane derivatives could inhibit the METTL3 enzyme, which plays a crucial role in RNA methylation and has implications in cancer biology. This finding suggests that TBDMS could be further explored for its potential as an anti-cancer agent .

- Antimicrobial Testing : In vitro assays have shown that related silanes possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating that TBDMS may also exhibit similar effects .

Data Table: Biological Activities of Silane Compounds

Research Findings

Recent investigations into silanes have revealed their multifaceted biological activities:

- Antiviral Properties : Some silanes have shown promise in enhancing antiviral responses by modulating immune system pathways. Given the structural similarities, TBDMS could potentially enhance immune responses against viral infections .

- Toxicity Assessments : Toxicological studies are essential for determining the safety profile of TBDMS. Initial assessments suggest low toxicity; however, further studies are necessary to evaluate chronic exposure effects.

Propriétés

IUPAC Name |

tert-butyl(diethoxymethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGFJKRAZXUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[SiH2]C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.